molecular formula C21H23NO2 B13989409 3-Benzyl-7-(diethylamino)-4-methyl-2H-chromen-2-one CAS No. 7509-72-0

3-Benzyl-7-(diethylamino)-4-methyl-2H-chromen-2-one

Cat. No.: B13989409
CAS No.: 7509-72-0
M. Wt: 321.4 g/mol
InChI Key: UJJKVFVKXALRSF-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-3-(phenylmethyl)- is a complex organic compound belonging to the benzopyran family. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. This compound is often used in research due to its fluorescent properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-3-(phenylmethyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylumbelliferone with diethylamine and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-3-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or phenylmethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-3-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, optical brighteners, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. Its fluorescent properties are due to the conjugated π-electron system, which allows it to absorb and emit light at specific wavelengths. In biological systems, the compound may interact with cellular components, leading to various biological effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A parent compound with similar fluorescent properties.

    4-Methylumbelliferone: A derivative with a similar core structure but different substituents.

    7-Diethylamino-4-methylcoumarin: A closely related compound with similar applications.

Uniqueness

2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-3-(phenylmethyl)- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its phenylmethyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

7509-72-0

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

3-benzyl-7-(diethylamino)-4-methylchromen-2-one

InChI

InChI=1S/C21H23NO2/c1-4-22(5-2)17-11-12-18-15(3)19(21(23)24-20(18)14-17)13-16-9-7-6-8-10-16/h6-12,14H,4-5,13H2,1-3H3

InChI Key

UJJKVFVKXALRSF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C

Origin of Product

United States

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